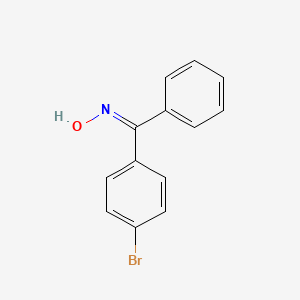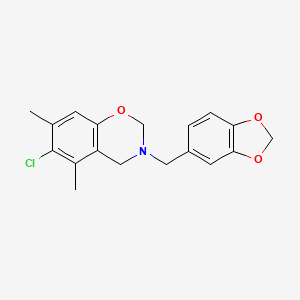![molecular formula C21H25NO2 B5537173 (3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5537173.png)
(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol" typically involves complex organic reactions, including condensation, cycloaddition, and functional group transformations. Studies on similar pyrrolidine derivatives demonstrate sophisticated synthetic routes that offer insights into possible synthesis methods for this compound. For example, the synthesis of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involved multiple steps, including condensation and functional group interconversion, indicative of the complexity associated with synthesizing such compounds (Singh et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, often substituted with various functional groups that significantly influence the compound's chemical behavior. X-ray crystallography and computational methods such as Density Functional Theory (DFT) are commonly employed to elucidate the precise molecular geometry, electronic structure, and intermolecular interactions of these compounds. The study on ethyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, for example, provides detailed insights into the molecular structure and stereochemistry of similar compounds (Baxter et al., 1993).
Chemical Reactions and Properties
Pyrrolidine derivatives participate in a wide range of chemical reactions, reflecting their rich chemical reactivity. These reactions include nucleophilic substitutions, electrophilic additions, and cycloadditions, which are pivotal in further chemical modifications and applications of these compounds. The reactivity patterns are often studied using various spectroscopic and computational techniques to understand the reaction mechanisms and predict reaction outcomes. The synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols, for instance, highlight the antioxidant properties and potential applications of these compounds in various fields (Wijtmans et al., 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Development
Polyimide Synthesis : Research has been conducted on the synthesis and characterization of novel polyimides derived from specific dianhydride monomers and aromatic diamines, highlighting the potential application of (3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol in developing new materials with good thermal stability and mechanical properties. These materials demonstrate promising applications in electronics and aerospace for their low dielectric constants and excellent solubility in various solvents (Wang et al., 2006).
Conductive Polymers : The compound's structural motif has applications in the synthesis of conductive polymers. A study on poly[bis(pyrrol-2-yl)arylenes] indicates that similar structures can be used to create conducting polymers with low oxidation potentials, stable in their conducting form, suggesting potential applications in electronic devices (Sotzing et al., 1996).
Chiral Chemistry and Drug Synthesis
- Chiral Synthesis : The compound's framework is useful in chiral chemistry, as demonstrated by the synthesis of chiral 3-substituted-3-aminomethyl-pyrrolidines. These compounds play a critical role in developing drugs, showcasing the molecule's importance in synthesizing enantiomerically pure substances (Suto et al., 1992).
Catalysis and Chemical Transformations
- Nucleophilic Catalysis : Investigations into 4-(dialkylamino)pyridines, closely related to the compound , have revealed their significant role as catalysts in esterification and acyl transfer reactions. This highlights the potential use of (3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol in facilitating various chemical transformations, making it a valuable tool in synthetic organic chemistry (Spivey & Arseniyadis, 2004).
Optical and Electronic Applications
- Non-Linear Optical Materials : The structural analogs of the compound have been studied for their potential as non-linear optical (NLO) materials. For instance, derivatives such as ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate have shown promise due to their significant hyperpolarizability, indicating the potential of (3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol in the development of new NLO materials (Singh et al., 2014).
Eigenschaften
IUPAC Name |
[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-[2-[(4-methylphenyl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-15-8-10-17(11-9-15)12-18-6-4-5-7-19(18)20(23)22-13-16(2)21(3,24)14-22/h4-11,16,24H,12-14H2,1-3H3/t16-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOZXKHXJAOLOJ-IERDGZPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C)O)C(=O)C2=CC=CC=C2CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C)O)C(=O)C2=CC=CC=C2CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5537107.png)

![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)

![2,2-dimethyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5537123.png)

![N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5537143.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537160.png)
![2-ethyl-8-{[4-(trifluoromethyl)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5537168.png)

![2-[(4-benzyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5537192.png)
![1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5537195.png)
![5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5537198.png)